3-Ethynyl-4-methoxyaniline

Description

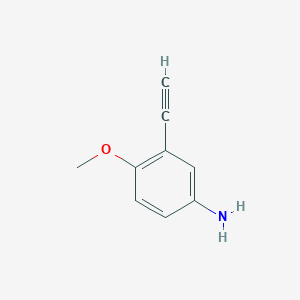

3-Ethynyl-4-methoxyaniline (CID 57925047) is an aromatic amine derivative with the molecular formula C₉H₉NO. Its structure features a methoxy group (-OCH₃) at the para position relative to the amino (-NH₂) group and an ethynyl (-C≡CH) substituent at the meta position (Figure 1). Key identifiers include:

Collision cross-section (CCS) data, critical for mass spectrometry applications, has been computationally predicted for various adducts (Table 1). For example, the [M+H]+ ion exhibits a CCS of 130.5 Ų, reflecting its compact geometry due to the linear ethynyl group .

Properties

IUPAC Name |

3-ethynyl-4-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYQTXQFWBCZJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethynyl-4-methoxyaniline can be synthesized through various synthetic routes. One common method involves the Sonogashira coupling reaction, where 4-methoxyaniline is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires a base such as triethylamine and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-4-methoxyaniline undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted anilines.

Scientific Research Applications

Scientific Research Applications

The applications of 3-Ethynyl-4-methoxyaniline span multiple disciplines:

Organic Chemistry

- Building Block in Synthesis: It serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in various coupling reactions makes it valuable for creating diverse chemical architectures.

- Antimicrobial and Anticancer Properties: Preliminary studies indicate that compounds with similar structures exhibit antimicrobial and anticancer activities. The presence of ethynyl and methoxy groups may enhance interactions with biological macromolecules, potentially modulating their electronic properties for therapeutic applications .

- Inhibition Studies: Research has focused on exploring its role as an inhibitor in biological pathways, particularly in targeting mycolic acid biosynthesis in Mycobacterium tuberculosis, which is critical for developing anti-tuberculosis drugs .

Materials Science

- Organic Electronics: The compound's electronic properties make it suitable for applications in organic electronics, such as light-emitting diodes (LEDs) and solar cells. Its ability to facilitate electron transfer processes is critical for enhancing device performance.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various anilines revealed that derivatives containing ethynyl groups exhibited enhanced activity against specific bacterial strains. The results indicated that modifications at the para position (like methoxy substitution) significantly influenced their efficacy .

Case Study 2: Drug Development

Research focused on synthesizing inhibitors for tuberculosis highlighted the effectiveness of compounds related to this compound. These compounds demonstrated promising results in inhibiting mycolic acid biosynthesis, suggesting potential pathways for new anti-TB drug development .

Mechanism of Action

The mechanism of action of 3-ethynyl-4-methoxyaniline involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

3-Bromo-4-methoxyaniline

- Molecular Formula: C₇H₈BrNO (vs. C₉H₉NO for the ethynyl analog).

- Key Differences: Replacing the ethynyl group with bromine introduces steric bulk and alters electronic properties.

- Synthesis : Synthesized via bromination and etherification of p-fluoronitrobenzene, followed by reduction (63% yield) .

4-Methoxyaniline

- Molecular Formula: C₇H₉NO (simpler backbone lacking ethynyl/bromo groups).

- Key Differences: The absence of a meta substituent simplifies its electronic profile. The methoxy group donates electrons via resonance, enhancing nucleophilicity at the amino group.

- Synthetic Utility: Used as a precursor in multi-step syntheses (e.g., ethyl 4-((4-methoxyphenyl)amino)-2-methylene-4-(pyridin-3-yl)butanoate, synthesized via THF-mediated coupling and hydrogenation with 83% yield) .

Electronic and Steric Implications

- Ethynyl Group : The sp-hybridized carbon in the ethynyl moiety enhances linearity, reducing steric hindrance and enabling applications in click chemistry or metal-catalyzed couplings. Its electron-withdrawing nature slightly deactivates the aromatic ring compared to bromine .

- Bromine : As a leaving group, bromine facilitates nucleophilic substitution (e.g., Suzuki-Miyaura reactions), whereas the ethynyl group is inert under such conditions. Bromine’s larger atomic radius increases molecular volume, which may elevate CCS values compared to ethynyl analogs (data unavailable for direct comparison) .

- Methoxy Group : Present in all three compounds, the para-methoxy group donates electrons via resonance, stabilizing intermediates in electrophilic aromatic substitution. This shared feature underscores its role in directing regioselectivity .

Analytical and Functional Comparisons

- Spectroscopic Data: IR spectra of 4-methoxyaniline derivatives (e.g., νmax 1708 cm⁻¹ for C=O stretch in ethyl 4-((4-methoxyphenyl)amino)butanoate) highlight the methoxy group’s influence on conjugation . Similar data for this compound is absent in the evidence.

- Pharmaceutical Relevance: While this compound’s applications are unclear, 4-methoxyaniline derivatives are intermediates in drug synthesis (e.g., drospirenone-related compounds controlled under USP guidelines) .

Biological Activity

3-Ethynyl-4-methoxyaniline is an organic compound characterized by the presence of both ethynyl and methoxy functional groups. Its unique structure not only imparts distinct chemical properties but also positions it as a potential candidate for various biological applications, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : C10H11NO

- Molecular Weight : 163.20 g/mol

- Functional Groups :

- Ethynyl group (-C≡CH)

- Methoxy group (-OCH₃)

The ethynyl group can facilitate π-π interactions with aromatic residues in proteins, while the methoxy group can engage in hydrogen bonding with amino acid side chains. These interactions are crucial for modulating the activity of enzymes and receptors, leading to diverse biological effects.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. The compound's electronic properties, influenced by its functional groups, may enhance its interaction with biological macromolecules, potentially leading to:

- Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the ethynyl and methoxy groups may enhance lipophilicity, aiding in membrane penetration and interaction with microbial targets.

- Anticancer Potential : Research indicates that structural analogs can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth regulation. The unique electronic characteristics of this compound may contribute to its efficacy against cancer cells .

Antimicrobial Activity

A study highlighted the synthesis and evaluation of various aniline derivatives for their antimycobacterial activity against Mycobacterium tuberculosis (Mtb). While direct data on this compound is sparse, compounds with similar functionalities demonstrated significant inhibition of Mtb growth, suggesting a potential pathway for further exploration of this compound's antimicrobial properties .

Anticancer Activity

Research into the structure-activity relationship (SAR) of anilinoquinazolines has shown that modifications to the aniline structure can significantly influence anticancer activity. For instance, compounds exhibiting similar electronic properties to this compound have been reported to act as effective inhibitors of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds can be beneficial:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.